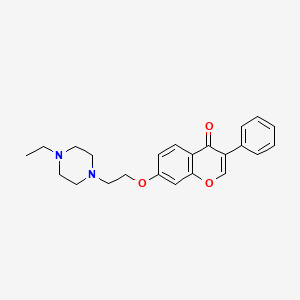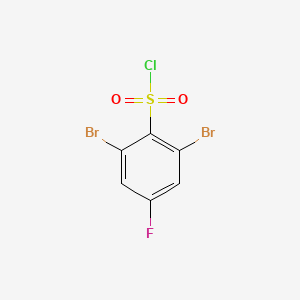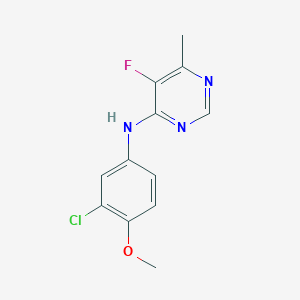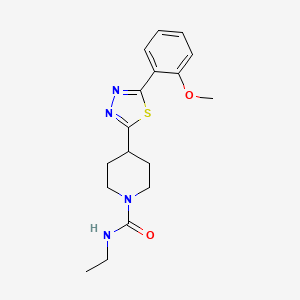
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it would be similar to the compounds studied within these papers, which include various chromene derivatives with potential antimicrobial and neuroprotective effects.
Synthesis Analysis
The synthesis of related chromene derivatives typically involves multi-step reactions, including reductive amination and condensation reactions. For instance, the synthesis of a series of novel chromen-2-one derivatives was achieved by reductive amination of a precursor with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another efficient synthesis method reported involves a three-component condensation reaction catalyzed by a sulfonated imidazole derivative . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of the ethylpiperazine moiety in the compound of interest suggests increased molecular complexity, which could influence its binding affinity to biological targets.
Chemical Reactions Analysis
Chromene derivatives can participate in various chemical reactions, often influenced by the substituents attached to the core chromene structure. The reactivity of these compounds can be exploited to produce a wide range of derivatives with different biological activities. The ethylpiperazine group in the compound of interest is known for its involvement in central nervous system activities, which could be explored in chemical reactions to synthesize targeted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives, such as solubility, melting point, and stability, are crucial for their biological application. These properties are often determined experimentally and can be influenced by the nature of the substituents. The presence of an ethylpiperazine group is likely to affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one have demonstrated significant antimicrobial properties. For instance, similar compounds have shown substantial antibacterial and antifungal activities, with studies highlighting their effectiveness comparable to standard treatments. Such compounds' structures are characterized using techniques like IR, 1H NMR, and mass spectroscopy. Their activity is often validated through in vitro testing against various bacterial and fungal strains (Mandala et al., 2013).
Synthesis and Catalysis
Research on similar chromene derivatives has focused on their synthesis and use in catalysis. This includes the development of methods for the synthesis of these compounds, leveraging catalysts like silica-bonded propylpiperazine-N-sulfamic acid for high yield and cleaner reactions. The synthesized compounds are then evaluated for their antimicrobial activity, showcasing the multifaceted applications of these chemical structures (Ghashang et al., 2015).
Neuroprotective Effects
Some derivatives of this compound, like compound IMM‐H004, have been studied for their neuroprotective effects, particularly in conditions like transient global ischemia. Such compounds have shown promise in protecting against cell loss and learning impairments, highlighting their potential in neurological applications (Zuo et al., 2015).
Analgesic and Anti-inflammatory Properties
Compounds structurally related to this compound have been investigated for their potential analgesic and anti-inflammatory properties. Studies have synthesized such compounds and evaluated their effectiveness in providing pain relief and reducing inflammation, further contributing to their diverse therapeutic applications (Gevorgyan et al., 2017).
Antitumor Activity
Novel derivatives of this compound have been synthesized and evaluated for their antitumor properties. Some of these compounds have exhibited potent antiproliferative activity against various cancer cell lines, demonstrating their potential as anticancer agents. This includes the ability to arrest the cell cycle and trigger apoptosis in cancer cells (Cao et al., 2016).
Eigenschaften
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-19-8-9-20-22(16-19)28-17-21(23(20)26)18-6-4-3-5-7-18/h3-9,16-17H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVJIWVFLHBGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)



![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)
